![molecular formula C8H13ClN2O2S B1290115 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride CAS No. 252562-01-9](/img/structure/B1290115.png)
2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride
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Overview
Description
Molecular Structure Analysis
The InChI code for the compound is 1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid powder at ambient temperature . Its boiling point is 202 degrees Celsius (dec.) .Scientific Research Applications
Organic Synthesis
2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride: is used as a reagent in organic synthesis. Its ability to act as a nucleophile makes it valuable for constructing complex molecules through reactions such as hydrazone formation and subsequent cyclization to synthesize heterocycles, which are core structures in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of potential pharmacologically active molecules. It can be used to create derivatives that may exhibit anti-inflammatory, analgesic, or antipyretic properties due to its structural similarity to known pharmacophores .
Material Science
This chemical is explored in material science for the development of new polymers. By incorporating it into polymer chains, researchers can potentially alter the physical properties of materials, such as increasing thermal stability or improving solubility in various solvents .
Analytical Chemistry
As an analytical reagent, 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride can be used for the detection and quantification of aldehydes and ketones. It reacts with these compounds to form hydrazones, which can be analyzed using techniques like HPLC or mass spectrometry .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be utilized in the synthesis of new pesticides or herbicides. Its molecular framework allows for the creation of compounds that can interfere with the life cycle of pests or weeds, providing a new approach to crop protection.
Environmental Science
This compound can also play a role in environmental science. Researchers may use it to develop sensors for monitoring pollutants. The hydrazine moiety can react with specific environmental toxins, leading to a measurable change that can be detected and quantified .
Biochemistry
In biochemistry, it can be used as a probe to study enzyme kinetics. The compound can act as a substrate or inhibitor for certain enzymes, helping to elucidate their mechanisms of action or to screen for enzyme modulators .
Chemical Education
Lastly, 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride can be used in chemical education as a teaching tool. It can demonstrate various chemical reactions and principles to students, such as nucleophilic substitution reactions or the concept of molecular chirality .
Safety And Hazards
properties
IUPAC Name |
(2-methyl-4-methylsulfonylphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-6-5-7(13(2,11)12)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYDJZFOWJJWGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride | |
CAS RN |
252562-01-9 |
Source
|
Record name | Hydrazine, [2-methyl-4-(methylsulfonyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252562-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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